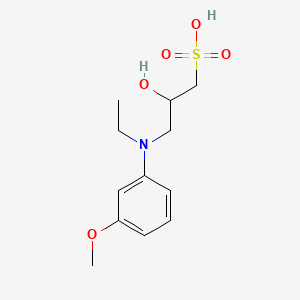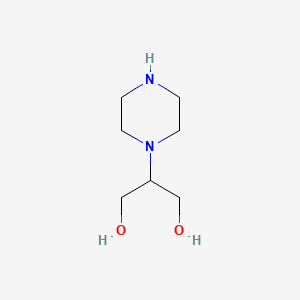
Methyl 5-amino-2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyrimidinecarboxylicacid,5-amino-1,2,3,6-tetrahydro-2-oxo-6-thioxo-,methylester(9CI) is a complex organic compound with the molecular formula C6H7N3O3S This compound is characterized by its pyrimidine ring structure, which is a six-membered ring containing nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinecarboxylicacid,5-amino-1,2,3,6-tetrahydro-2-oxo-6-thioxo-,methylester(9CI) typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amino acid derivative with a thiourea compound can lead to the formation of the desired pyrimidine ring structure. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the cyclization reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and precise control of reaction parameters, such as temperature and pH, is crucial to ensure the consistency and yield of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-Pyrimidinecarboxylicacid,5-amino-1,2,3,6-tetrahydro-2-oxo-6-thioxo-,methylester(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .
科学的研究の応用
4-Pyrimidinecarboxylicacid,5-amino-1,2,3,6-tetrahydro-2-oxo-6-thioxo-,methylester(9CI) has several applications in scientific research:
作用機序
The mechanism of action of 4-Pyrimidinecarboxylicacid,5-amino-1,2,3,6-tetrahydro-2-oxo-6-thioxo-,methylester(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thioxo group allows for interactions with thiol-containing proteins, potentially affecting redox balance and signaling pathways. Additionally, the amino and carboxylic acid ester groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-: This compound shares a similar pyrimidine ring structure but lacks the thioxo group, resulting in different chemical properties and reactivity.
5-Aminoorotic acid: Another related compound with a similar core structure but different functional groups, leading to distinct applications and biological activities.
Uniqueness
The uniqueness of 4-Pyrimidinecarboxylicacid,5-amino-1,2,3,6-tetrahydro-2-oxo-6-thioxo-,methylester(9CI) lies in its combination of functional groups, which confer specific chemical reactivity and potential for diverse applications. The presence of the thioxo group, in particular, distinguishes it from other similar compounds and contributes to its unique properties.
特性
分子式 |
C6H7N3O3S |
|---|---|
分子量 |
201.21 g/mol |
IUPAC名 |
methyl 5-amino-2-oxo-4-sulfanylidene-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C6H7N3O3S/c1-12-5(10)3-2(7)4(13)9-6(11)8-3/h7H2,1H3,(H2,8,9,11,13) |
InChIキー |
VBYXCSYYNWECEM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=S)NC(=O)N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















